molecular formula C8H14O2 B2869761 {5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2580201-39-2

{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2869761
CAS No.: 2580201-39-2
M. Wt: 142.198
InChI Key: XRIQWOWRZMHLLV-UHFFFAOYSA-N
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Description

{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxabicyclo ring system. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound often involves large-scale photochemical reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures typically maintained at low levels to prevent decomposition of the product.

Chemical Reactions Analysis

Types of Reactions

{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activity and as a scaffold for drug design.

    Medicine: Researchers explore its use in the development of pharmaceuticals, particularly for its stability and reactivity.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the activity of enzymes and other biological molecules. Its reactivity is primarily due to the strained bicyclic ring system, which makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Similar in structure but lacks the oxabicyclo ring and methanol group.

    Bicyclo[1.1.1]pentane: Another strained bicyclic compound, often used as a bio-isostere in drug design.

    2-Oxabicyclo[2.2.1]heptane: Contains an oxabicyclo ring but has a different ring size and substitution pattern.

Uniqueness

{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications, where such properties are highly sought after.

Properties

IUPAC Name

(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)6-3-8(7,5-9)10-4-6/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIQWOWRZMHLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1(OC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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